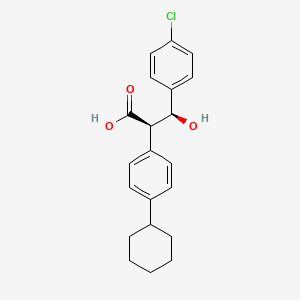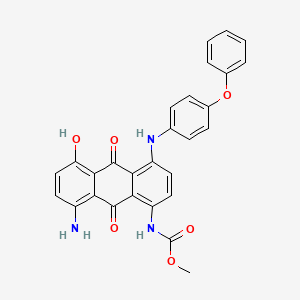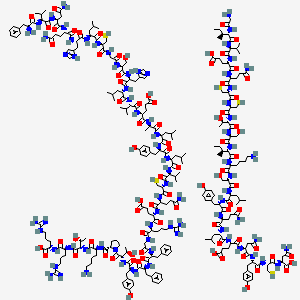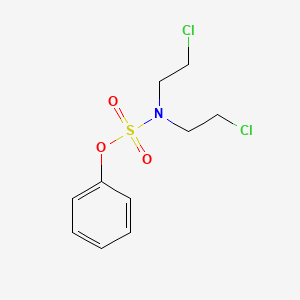
Benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt is a complex organic compound. It is characterized by its sulfonic acid groups and azo linkages, which contribute to its unique chemical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt typically involves multiple steps. The process begins with the sulfonation of benzene to form benzenesulfonic acid. This is followed by the introduction of amino groups through nitration and subsequent reduction. The azo linkages are formed through diazotization and coupling reactions with appropriate sulfonyl-substituted phenyl compounds. The final product is obtained by neutralizing the sulfonic acid groups with sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the formation of the desired product. Purification steps such as crystallization and filtration are employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as its role as a catalyst or therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler compound with similar sulfonic acid groups but lacking the azo linkages.
Azo dyes: Compounds with similar azo linkages but different substituents on the aromatic rings.
Sulfonated phenyl compounds: Compounds with sulfonic acid groups attached to phenyl rings.
Uniqueness
The uniqueness of benzenesulfonic acid, 2,4-diamino-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt lies in its combination of sulfonic acid groups and azo linkages, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biomolecules or as a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
185307-39-5 |
|---|---|
Formule moléculaire |
C22H20N6NaO18S6-3 |
Poids moléculaire |
871.8 g/mol |
Nom IUPAC |
sodium;2,4-diamino-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-[[2-sulfonato-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H24N6O18S6.Na/c23-20-17(27-26-16-6-5-15(11-18(16)49(33,34)35)48(31,32)10-8-46-52(42,43)44)12-19(50(36,37)38)21(24)22(20)28-25-13-1-3-14(4-2-13)47(29,30)9-7-45-51(39,40)41;/h1-6,11-12H,7-10,23-24H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);/q;+1/p-4 |
Clé InChI |
JWHSTXCGXZZMNL-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2N)S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


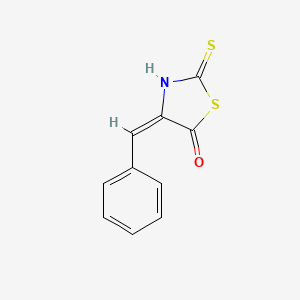
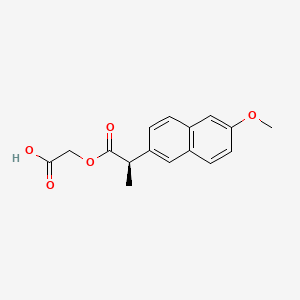
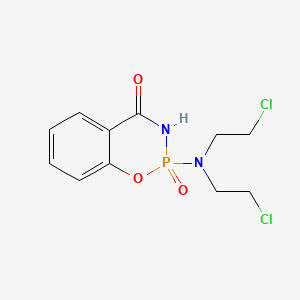




![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15191928.png)
